molecular formula C12H14O3 B3368875 7-Methyl-2-propyl-2H-pyrano[4,3-b]pyran-5-one CAS No. 220633-53-4

7-Methyl-2-propyl-2H-pyrano[4,3-b]pyran-5-one

Cat. No.: B3368875
CAS No.: 220633-53-4
M. Wt: 206.24 g/mol
InChI Key: MAHHLJORZKAWRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-2-propyl-2H-pyrano[4,3-b]pyran-5-one is a chemical compound that belongs to the class of pyran derivatives. Pyrans are six-membered heterocyclic compounds containing one oxygen atom and five carbon atoms. This specific compound is characterized by its unique structure, which includes a fused pyran ring system. It is of interest in various fields of scientific research due to its potential biological and chemical properties .

Chemical Reactions Analysis

7-Methyl-2-propyl-2H-pyrano[4,3-b]pyran-5-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

7-Methyl-2-propyl-2H-pyrano[4,3-b]pyran-5-one has a broad spectrum of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-2-propyl-2H-pyrano[4,3-b]pyran-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

7-Methyl-2-propyl-2H-pyrano[4,3-b]pyran-5-one can be compared with other pyran derivatives such as 2H-chromenes and coumarins. These compounds share similar structural motifs but differ in their chemical properties and biological activities. For example:

Properties

IUPAC Name

7-methyl-2-propyl-2H-pyrano[4,3-b]pyran-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-4-9-5-6-10-11(15-9)7-8(2)14-12(10)13/h5-7,9H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHHLJORZKAWRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C=CC2=C(O1)C=C(OC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442745
Record name 7-Methyl-2-propyl-2H-pyrano[4,3-b]pyran-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220633-53-4
Record name 7-Methyl-2-propyl-2H,5H-pyrano[4,3-b]pyran-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220633-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-2-propyl-2H-pyrano[4,3-b]pyran-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methyl-2-propyl-2H-pyrano[4,3-b]pyran-5-one
Reactant of Route 2
7-Methyl-2-propyl-2H-pyrano[4,3-b]pyran-5-one
Reactant of Route 3
7-Methyl-2-propyl-2H-pyrano[4,3-b]pyran-5-one
Reactant of Route 4
7-Methyl-2-propyl-2H-pyrano[4,3-b]pyran-5-one
Reactant of Route 5
7-Methyl-2-propyl-2H-pyrano[4,3-b]pyran-5-one
Reactant of Route 6
7-Methyl-2-propyl-2H-pyrano[4,3-b]pyran-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.